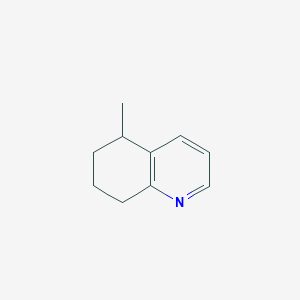

5-Methyl-5,6,7,8-tetrahydroquinoline

Description

Structure

3D Structure

Properties

IUPAC Name |

5-methyl-5,6,7,8-tetrahydroquinoline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13N/c1-8-4-2-6-10-9(8)5-3-7-11-10/h3,5,7-8H,2,4,6H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IVYOJVOUKFQVHZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCCC2=C1C=CC=N2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80500477 | |

| Record name | 5-Methyl-5,6,7,8-tetrahydroquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80500477 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

147.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

71350-31-7 | |

| Record name | 5-Methyl-5,6,7,8-tetrahydroquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80500477 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5,6,7,8-tetrahydro-5-methyl-quinoline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Chemical Reactivity and Transformations of 5 Methyl 5,6,7,8 Tetrahydroquinoline Derivatives

Hydrogenation and Dehydrogenation Dynamics

The interconversion between tetrahydroquinolines and their corresponding quinolines represents a fundamental aspect of their chemistry, often involving catalytic hydrogenation and dehydrogenation processes. These reactions are crucial for both the synthesis of saturated systems and their use as hydrogen carriers.

The catalytic hydrogenation of quinoline (B57606) derivatives is a primary method for synthesizing 1,2,3,4-tetrahydroquinolines. The reaction typically displays high regioselectivity, favoring the reduction of the nitrogen-containing heterocyclic ring over the benzene (B151609) ring. nih.gov This selectivity is observed across various catalytic systems.

For instance, the hydrogenation of substituted quinolines, including methyl-quinolines, almost exclusively yields products where the N-heterocycle is hydrogenated. nih.gov Efficient catalytic systems, such as those based on ruthenium, have been developed for this purpose. A notable system, [Ru(p-cymene)Cl₂]₂/I₂, has demonstrated high efficiency for the hydrogenation of quinolines, achieving complete conversion for substrates like 2-methylquinoline (B7769805) even at very low catalyst loadings (S/C of 20,000/1). rsc.org While direct studies on 5-methylquinoline (B1294701) are specific, the general pattern observed for other methyl-substituted quinolines suggests a strong preference for the formation of 5-methyl-1,2,3,4-tetrahydroquinoline (B1283861) rather than 5-methyl-5,6,7,8-tetrahydroquinoline under typical N-heterocycle hydrogenation conditions. rsc.orgorganic-chemistry.org

However, achieving selective hydrogenation of the benzene ring to produce 5,6,7,8-tetrahydroquinolines is more challenging and often requires specific catalysts and conditions that favor reduction of the carbocyclic part of the molecule. wikipedia.org

Table 1: Catalytic Systems for Quinoline Hydrogenation

| Catalyst System | Substrate Example | Product | Key Findings |

| [Ru(p-cymene)Cl₂]₂/I₂ | 2-Methylquinoline | 2-Methyl-1,2,3,4-tetrahydroquinoline | High efficiency and reactivity at low catalyst loading. rsc.org |

| 5Ir/meso_S-C | Various substituted quinolines | Corresponding 1,2,3,4-tetrahydroquinolines | Nearly 100% regioselectivity for the N-heterocyclic ring. nih.gov |

| Cobalt-amido complex | 4-Methylquinoline | 4-Methyl-1,2-dihydroquinoline | Selective partial hydrogenation to the 1,2-dihydroquinoline. organic-chemistry.org |

Catalytic Aerobic Dehydrogenation to Quinoline Analogues

The reverse reaction, dehydrogenation, converts the saturated tetrahydroquinoline core back into the aromatic quinoline system. This transformation is valuable for synthesizing quinolines that may be difficult to prepare directly. rsc.org Catalytic aerobic dehydrogenation, which uses air or oxygen as the oxidant, is an environmentally favorable method.

A heterogeneous cobalt oxide catalyst has been shown to be effective for the aerobic dehydrogenation of various 1,2,3,4-tetrahydroquinolines to their corresponding quinolines under mild conditions. rsc.org This method is tolerant of various substituents on the benzene ring. For example, tetrahydroquinolines with electron-donating methyl groups at positions 6 and 8 undergo dehydrogenation to yield the respective methylquinolines in high yields. rsc.org Specifically, 8-methyl-1,2,3,4-tetrahydroquinoline (B1333255) is converted to 8-methylquinoline (B175542) in 72% yield. rsc.org This suggests that this compound would similarly undergo dehydrogenation to form 5-methylquinoline.

Table 2: Aerobic Dehydrogenation of Substituted Tetrahydroquinolines

| Substrate | Catalyst | Product | Yield |

| 6-Methyl-1,2,3,4-tetrahydroquinoline (B1209702) | Co₃O₄/N-C | 6-Methylquinoline (B44275) | High |

| 8-Methyl-1,2,3,4-tetrahydroquinoline | Co₃O₄/N-C | 8-Methylquinoline | 72% rsc.org |

| 8-Methoxy-1,2,3,4-tetrahydroquinoline | Co₃O₄/N-C | 8-Methoxyquinoline | 77% rsc.org |

Nucleophilic and Electrophilic Substitution Reactivity on the Tetrahydroquinoline Core

The tetrahydroquinoline nucleus can undergo both nucleophilic and electrophilic substitution reactions, allowing for the introduction of a wide range of functional groups. The position of substitution is influenced by the nature of the reagent and the existing substituents on the ring system.

In electrophilic substitution reactions, the benzene portion of the tetrahydroquinoline ring is activated. Derivatization at positions 6, 7, and 8 is generally accessible through selective electrophilic aromatic substitution. rsc.org For the parent quinoline molecule, electrophilic attack occurs preferentially at the 5- and 8-positions of the benzene ring, as the pyridine (B92270) ring is deactivated by the nitrogen atom. youtube.com

Nucleophilic substitution is also a key transformation. For example, the 8-lithio-derivatives of 5,6,7,8-tetrahydroquinolines, formed by deprotonation, can react with various electrophiles. Reaction with carbon dioxide followed by esterification produces 5,6,7,8-tetrahydroquinoline-8-carboxylic esters. rsc.org Similarly, reaction of the 8-lithio derivative with isocyanates or isothiocyanates provides a route to 8-carboxamides and 8-thiocarboxamides. nih.gov Other nucleophilic substitution reactions have been demonstrated at the 8-position, where an alcohol can be converted to a mesylate, which then serves as a leaving group for substitution by anions like azide (B81097) and thioacetate, proceeding with an inversion of configuration. semanticscholar.org

In activated systems like 4-chloro-8-methylquinolin-2(1H)-one, the chloro group at the 4-position is susceptible to nucleophilic substitution by various nucleophiles, including thiols and amines.

Rearrangement Reactions: Aza-Cope Rearrangement and Analogous Transformations

The aza-Cope rearrangement, a type of-sigmatropic rearrangement, is a powerful reaction in organic synthesis for constructing nitrogen-containing rings. While not typically a reaction of a stable tetrahydroquinoline ring, it is a crucial method for the synthesis of complex, substituted heterocyclic cores that can be precursors to or contain the tetrahydroquinoline motif. The tandem aza-Cope/Mannich reaction is particularly noteworthy for its ability to generate complex polycyclic amine structures from relatively simple acyclic or monocyclic precursors under mild conditions. rsc.org

This tandem reaction involves a cationic 2-aza-Cope rearrangement followed by an irreversible Mannich cyclization, which acts as a thermodynamic sink, driving the reaction forward. rsc.org This strategy provides access to highly functionalized pyrrolidine (B122466) and piperidine (B6355638) rings, which can be fused to other cyclic systems. Although direct examples involving this compound as a starting material are not prominent, the synthesis of substituted tetrahydroquinoline frameworks can be achieved through related annulation strategies, such as the inverse-electron-demand aza-Diels–Alder reaction of in situ generated aza-ortho-quinone methides, which provides access to functionalized tetrahydroquinoline derivatives. nih.gov

Advanced Functional Group Interconversions on Substituted Tetrahydroquinolines

Functional group interconversions (FGIs) on a pre-existing this compound skeleton are essential for elaborating the molecule into more complex targets. These reactions involve the transformation of one functional group into another without altering the core heterocyclic structure.

A range of such transformations has been documented, particularly involving substituents at the C-8 position. For instance, enantiomerically pure (S)-5,6,7,8-tetrahydroquinolin-8-ol can be prepared, and its hydroxyl group can be converted into a good leaving group (e.g., mesylate). semanticscholar.org This allows for subsequent nucleophilic substitution to introduce a variety of functionalities. The mesylated intermediate reacts with sodium azide, thioacetate, and dimethyl malonate to yield the corresponding 8-substituted products with inversion of stereochemistry. semanticscholar.org

Furthermore, 5,6,7,8-tetrahydroquinoline-8-carboxylic esters can be converted into the corresponding amides and nitriles. rsc.org The synthesis of 8-thiocarboxamides is also achievable through the reaction of 8-lithiated tetrahydroquinolines with isothiocyanates. nih.gov These transformations highlight the versatility of the tetrahydroquinoline scaffold in synthetic chemistry, enabling the preparation of a diverse library of derivatives from a common intermediate. rsc.orgnih.govsemanticscholar.org

Table 3: Examples of Functional Group Interconversions on the Tetrahydroquinoline Core

| Starting Material Functional Group (at C-8) | Reagents | Product Functional Group (at C-8) | Reference |

| Hydroxyl (-OH) | 1. MsCl, DMAP 2. NaN₃ | Azide (-N₃) | semanticscholar.org |

| Hydroxyl (-OH) | 1. MsCl, DMAP 2. KSAc | Thioacetate (-SAc) | semanticscholar.org |

| Carboxylic Ester (-COOR) | Amine (R'₂NH) | Amide (-CONR'₂) | rsc.org |

| Lithiated (-Li) | R-NCS | Thioamide (-CSNHR) | nih.gov |

Stereochemical Aspects in 5 Methyl 5,6,7,8 Tetrahydroquinoline Synthesis

Enantioselective Synthetic Strategies

Directly creating the desired enantiomer from an achiral or racemic precursor is often the most efficient approach. Enantioselective catalysis, using either organocatalysts or transition metal complexes, has proven to be a cornerstone in the synthesis of chiral tetrahydroquinolines.

Chiral phosphoric acids (CPAs) have emerged as highly effective organocatalysts for the asymmetric synthesis of tetrahydroquinolines. globethesis.com They function as Brønsted acid catalysts, activating the quinoline (B57606) substrate towards reduction by forming a chiral ion pair with the protonated quinoline. dicp.ac.cn This strategy has been successfully applied in the asymmetric transfer hydrogenation of quinoline derivatives using Hantzsch esters as the hydrogen source. dicp.ac.cn

One notable method involves a one-pot cascade biomimetic reduction of 2-aminochalcones, which proceeds through an in-situ formed quinoline intermediate. dicp.ac.cn This intermediate is then asymmetrically reduced, catalyzed by a ruthenium complex in conjunction with a chiral phosphoric acid. dicp.ac.cn The reaction demonstrates excellent enantioselectivities for a range of substrates, including those that lead to methyl-substituted tetrahydroquinolines. dicp.ac.cn For instance, the introduction of a methyl group at various positions on the phenyl ring of the chalcone (B49325) substrate consistently yields the desired tetrahydroquinoline product in good yields and high enantioselectivity. dicp.ac.cn

Table 1: Enantioselective Synthesis of Methyl-Substituted Tetrahydroquinolines via CPA Catalysis

| Substrate Position of Methyl Group | Yield (%) | Enantiomeric Excess (ee %) |

|---|---|---|

| para-phenyl | Good | High |

| meta-phenyl | - | Slightly Decreased |

| ortho-phenyl | - | Slightly Decreased |

Data derived from a study on one-pot cascade biomimetic reduction. dicp.ac.cn

Asymmetric transfer hydrogenation (ATH) offers a practical and safer alternative to using high-pressure hydrogen gas. dicp.ac.cnacs.org This method typically employs a stable hydrogen donor, such as Hantzsch esters or formic acid, in combination with a chiral transition metal catalyst. dicp.ac.cnnih.gov

Iridium-based catalysts, in particular, have shown significant promise. An [Ir(COD)Cl]2/(S)-SegPhos/I2 system effectively catalyzes the ATH of 2-methylquinoline (B7769805) using a Hantzsch ester as the hydrogen source, affording the corresponding 2-methyl-1,2,3,4-tetrahydroquinoline with up to 88% ee. dicp.ac.cn The choice of solvent and the ester group on the Hantzsch ester were found to be critical for achieving both high reactivity and enantioselectivity. dicp.ac.cn Ruthenium-catalyzed ATH has also been developed for the asymmetric reduction of related cyclic imines, highlighting the versatility of this approach. acs.org

Furthermore, chiral diamines derived from the tetrahydroquinoline scaffold itself, such as 2-methyl-5,6,7,8-tetrahydroquinolin-8-amine (B8756910) (Me-CAMPY), have been used as ligands in rhodium and iridium complexes for the ATH of dihydroisoquinolines, demonstrating the principle of using such scaffolds to induce chirality in related transformations. nih.govdntb.gov.uamdpi.com

Diastereoselective Control in Cycloaddition Reactions

Cycloaddition reactions provide a powerful means to construct the tetrahydroquinoline ring system, often with excellent control over relative stereochemistry. A highly diastereoselective [4+2] annulation between ortho-tosylaminophenyl-substituted para-quinone methides and cyanoalkenes has been developed to synthesize complex tetrahydroquinoline derivatives. frontiersin.org These reactions proceed with high yields and greater than 20:1 diastereomeric ratios (dr), establishing multiple stereocenters in a single step. frontiersin.org The reaction conditions, including the choice of base and solvent, are optimized to ensure high efficiency and selectivity. frontiersin.org

Another classical approach that allows for the formation of the substituted pyridine (B92270) ring within the tetrahydroquinoline system is the Kröhnke pyridine synthesis. arkat-usa.orgresearchgate.net This method has been adapted for the synthesis of chiral 2-methyl-tetrahydroquinolines annulated to chiral frameworks derived from monoterpenes. arkat-usa.orgresearchgate.net The reaction involves the condensation of a β-ketoalkylpyridinium salt with an α,β-unsaturated carbonyl compound in the presence of ammonium (B1175870) acetate, leading to the formation of the desired fused pyridine ring system, albeit sometimes in modest yields. arkat-usa.orgresearchgate.net

Table 2: Diastereoselective [4+2] Annulation for Tetrahydroquinoline Synthesis

| Product | Yield (%) | Diastereomeric Ratio (dr) |

|---|---|---|

| 3a | 96% | >20:1 |

| 3f | 93% | >20:1 |

| 3j | 89% | >20:1 |

| 3k | 94% | >20:1 |

Data from the [4+2] annulation of ortho-tosylaminophenyl-substituted para-quinone methides and cyanoalkenes. frontiersin.org

Kinetic Resolution Techniques for Enantiomerically Pure Products

Kinetic resolution is a widely used strategy for separating a racemic mixture into its constituent enantiomers. This technique relies on the differential rate of reaction of the two enantiomers with a chiral catalyst or reagent. For the synthesis of enantiopure 5-methyl-5,6,7,8-tetrahydroquinoline precursors, enzymatic kinetic resolution has proven particularly effective. nih.gov

Specifically, the dynamic kinetic resolution (DKR) of racemic 5,6,7,8-tetrahydroquinolin-8-ol (B83816) using Candida antarctica lipase (B570770) B (CALB) is a key step. nih.govmdpi.com In this process, one enantiomer of the alcohol is selectively acylated by the enzyme, while the unreactive enantiomer is racemized in situ. nih.gov This allows for a theoretical yield of 100% for a single enantiomer of the product. This method has been used to prepare the enantiopure (R)- and (S)-8-hydroxy precursors, which are then converted into chiral 8-amino-2-methyl-5,6,7,8-tetrahydroquinoline. nih.govresearchgate.net A spontaneous DKR of 8-amino-5,6,7,8-tetrahydroquinoline itself has also been observed in the presence of CALB, yielding the (R)-acetamide in greater than 60% yield from the racemate. nih.gov

Development and Application of Chiral Auxiliaries and Ligands in Asymmetric Synthesis

Chiral auxiliaries are stereogenic groups that are temporarily attached to a substrate to direct the stereochemical course of a reaction. wikipedia.org While general auxiliaries like oxazolidinones and camphorsultam are widely used, syntheses related to this compound have seen the development of bespoke chiral ligands derived from the target scaffold itself. wikipedia.org

A prime example is the development and use of (R)-2-methyl-5,6,7,8-tetrahydroquinolin-8-amine, known as (R)-Me-CAMPY. mdpi.com This chiral diamine serves as an effective chelating ligand for transition metals like rhodium and iridium. nih.govdntb.gov.ua The resulting Cp* metal complexes (where Cp* is pentamethylcyclopentadienyl) have been successfully employed as catalysts in the asymmetric transfer hydrogenation of cyclic imines. nih.govmdpi.comnih.gov The methyl group on the quinoline frame of the Me-CAMPY ligand influences the steric and electronic properties of the catalyst, thereby affecting its reactivity and the enantioselectivity of the transformation. mdpi.com These ligands provide a powerful tool for synthesizing biologically active alkaloids and related structures. nih.govresearchgate.net

Synthesis of Chiral Methyl-Substituted Tetrahydroquinolines from Chiral Pool Materials

The chiral pool comprises readily available, inexpensive, and enantiomerically pure natural products like terpenes, amino acids, and sugars. tcichemicals.comyoutube.com These compounds serve as excellent starting materials for the synthesis of complex chiral molecules. Several chiral 2-methyl-5,6,7,8-tetrahydroquinolines have been synthesized from naturally occurring monoterpenes. arkat-usa.orgresearchgate.net

For example, chiral frameworks originating from (-)-β-pinene, (-)-isopinocampheol, and (+)-camphor have been used as starting points. arkat-usa.orgresearchgate.net The synthesis involves transforming the terpene into a suitable α,β-unsaturated ketone or a related intermediate, which then undergoes a cyclization reaction to form the fused tetrahydroquinoline ring system. arkat-usa.orgresearchgate.net One such route involves converting the terpene-derived ketone into its N,N-dimethylhydrazone, followed by deprotonation and alkylation, and subsequent cyclization to afford the target chiral tetrahydroquinoline. arkat-usa.org This strategy effectively translates the stereochemical information from the natural starting material to the final product. arkat-usa.orgresearchgate.net

Table 3: Chiral Pool Synthesis of 2-Methyl-Tetrahydroquinolines

| Starting Monoterpene | Resulting Chiral Tetrahydroquinoline |

|---|---|

| (-)-β-Pinene | (6R,8R)-(+)-5,6,7,8-Tetrahydro-2,7,7-trimethyl-6,8-methanoquinoline |

| (-)-Isopinocampheol | Chiral 2-methylpyridine (B31789) annulated to isopinocampheol framework |

| (+)-Camphor | Chiral 2-methylpyridine annulated to camphor (B46023) framework |

Data derived from syntheses starting with naturally occurring monoterpenes. arkat-usa.orgresearchgate.net

Advanced Spectroscopic and Analytical Characterization for Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the specific structure of organic compounds. Through various NMR experiments, it is possible to map the carbon skeleton and the placement of protons, confirming the identity of 5-Methyl-5,6,7,8-tetrahydroquinoline.

Proton (¹H) and Carbon-13 (¹³C) NMR for Comprehensive Structural Assignment

While specific spectral data for this compound is not extensively reported in publicly available literature, the expected chemical shifts for its protons (¹H) and carbons (¹³C) can be predicted based on its structure and data from analogous compounds.

¹H NMR: The proton spectrum would show distinct signals for the aromatic protons on the pyridine (B92270) ring and the aliphatic protons on the tetrahydro portion, including the methyl group. The aromatic protons would appear in the downfield region (typically 6.5-8.5 ppm), with their splitting patterns revealing their positions relative to each other and the nitrogen atom. The protons on the saturated carbocyclic ring (positions 5, 6, 7, and 8) would appear in the upfield region (typically 1.5-3.5 ppm). The single proton at the chiral center (C5-H) would likely appear as a multiplet due to coupling with the adjacent methylene protons (C6-H₂). The methyl group protons (C5-CH₃) would present as a doublet, being split by the C5 proton.

¹³C NMR: The carbon spectrum would complement the proton data, showing distinct signals for each of the 10 unique carbon atoms in the molecule. The aromatic carbons would resonate at lower field (120-160 ppm), while the aliphatic carbons of the saturated ring and the methyl group would be found at higher field (20-60 ppm). The chemical shifts provide direct evidence for the carbon framework of the molecule.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Regions for this compound

| Atom | Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|---|

| C2 | Aromatic CH | 8.0 - 8.5 | 145 - 155 |

| C3 | Aromatic CH | 6.8 - 7.2 | 120 - 130 |

| C4 | Aromatic CH | 7.2 - 7.6 | 135 - 145 |

| C4a | Aromatic C | --- | 125 - 135 |

| C5 | Aliphatic CH | 3.0 - 3.5 | 30 - 40 |

| C5-CH₃ | Methyl CH₃ | 1.0 - 1.5 | 15 - 25 |

| C6 | Aliphatic CH₂ | 1.5 - 2.0 | 20 - 30 |

| C7 | Aliphatic CH₂ | 1.5 - 2.0 | 20 - 30 |

| C8 | Aliphatic CH₂ | 2.5 - 3.0 | 25 - 35 |

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC) for Connectivity and Stereochemical Analysis

To unambiguously assign all proton and carbon signals and confirm the molecular structure, two-dimensional (2D) NMR experiments are indispensable.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. For this compound, COSY would show correlations between adjacent protons. Key correlations would be observed between the C5-H and the protons of both the methyl group and the C6 methylene group, as well as between the protons at C6, C7, and C8, confirming the sequence of the aliphatic ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment maps direct one-bond correlations between protons and the carbons they are attached to (¹H-¹³C). It allows for the direct assignment of a carbon signal based on the chemical shift of its attached proton(s). For example, the proton signal identified as the methyl group would show a cross-peak to its corresponding carbon signal in the HSQC spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): This technique identifies longer-range couplings between protons and carbons, typically over two to three bonds (²J_CH and ³J_CH). HMBC is crucial for connecting different fragments of the molecule. For instance, it would show a correlation from the methyl protons to the C5 and C6 carbons, and from the C5 proton to the aromatic C4a carbon, definitively placing the methyl group at the C5 position.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a key technique for determining the molecular weight of a compound and gaining structural insights from its fragmentation patterns. The molecular formula of this compound is C₁₀H₁₃N, giving it a monoisotopic mass of 147.1048 g/mol .

Upon electron ionization (EI), the molecule forms a molecular ion (M⁺˙) with an m/z of 147. The fragmentation of this ion is expected to be guided by the stable aromatic ring and the structure of the saturated portion. Based on studies of the parent compound, 5,6,7,8-tetrahydroquinoline (B84679), and related methylated analogs, a characteristic fragmentation pattern can be predicted cdnsciencepub.com.

A primary and highly significant fragmentation pathway for methyl-substituted tetrahydroquinolines involves the loss of the methyl group cdnsciencepub.com.

Loss of a methyl radical (•CH₃): The molecular ion can readily lose the C5-methyl group to form a stable secondary carbocation, resulting in a prominent peak at M-15 (m/z 132).

Retro-Diels-Alder (RDA) reaction: The 5,6,7,8-tetrahydroquinoline core is known to undergo an RDA fragmentation, leading to the loss of ethene (C₂H₄) cdnsciencepub.com. This would result in a fragment at M-28 (m/z 119).

Loss of a hydrogen atom (•H): A peak at M-1 (m/z 146) is also expected, corresponding to the loss of a hydrogen atom to form a stable cation.

Table 2: Predicted Key Mass Spectrometry Fragments for this compound

| m/z Value | Proposed Fragment | Description |

|---|---|---|

| 147 | [C₁₀H₁₃N]⁺˙ | Molecular Ion (M⁺˙) |

| 146 | [C₁₀H₁₂N]⁺ | Loss of a hydrogen radical (M-1) |

| 132 | [C₉H₁₀N]⁺ | Loss of a methyl radical (M-15) |

Chromatographic Methods for Purity and Enantiomeric Excess Determination

Chromatographic methods are essential for separating this compound from reaction byproducts and for resolving its two enantiomers, which is critical for stereospecific synthesis and application.

Gas Chromatography-Mass Spectrometry (GC/MS) for Product Analysis

GC/MS is a powerful hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. It is highly effective for analyzing the purity of volatile and thermally stable compounds like this compound. In a typical analysis, the compound is vaporized and passed through a capillary column (e.g., HP-5 or similar), where it is separated from other components of a mixture based on boiling point and polarity. The separated components then enter the mass spectrometer, which provides a mass spectrum for each, allowing for their identification by comparing the spectra to known databases or by analyzing the fragmentation patterns as described above. This method is routinely used to confirm the presence and purity of the desired product in a reaction mixture researchgate.net.

High-Performance Liquid Chromatography (HPLC), including Chiral HPLC, for Enantiomeric Purity

High-Performance Liquid Chromatography (HPLC) is a versatile technique for purity analysis. For this compound, a reverse-phase HPLC method, similar to that used for the parent compound, could be employed using a C18 column with a mobile phase consisting of a mixture of acetonitrile (B52724) and a buffered aqueous solution sielc.com.

Since this compound possesses a chiral center at the C5 position, it exists as a pair of enantiomers. Distinguishing and quantifying these enantiomers requires chiral chromatography. Chiral HPLC is the most common method for determining the enantiomeric excess (e.e.) of a chiral compound. This is achieved by using a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times.

Commonly used CSPs for this type of separation include those based on polysaccharide derivatives (e.g., cellulose or amylose) or cyclodextrins sigmaaldrich.comnih.gov. The choice of the specific chiral column and the mobile phase (often a mixture of alkanes and alcohols like hexane/isopropanol) is critical and typically requires screening to achieve optimal separation of the (R)- and (S)-enantiomers nih.govmdpi.com. The ratio of the peak areas for the two separated enantiomers in the resulting chromatogram allows for the direct calculation of the enantiomeric purity.

Table 3: Mentioned Compounds

| Compound Name |

|---|

| This compound |

| 5,6,7,8-tetrahydroquinoline |

| Acetonitrile |

| Hexane |

Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Identification

Fourier Transform Infrared (FTIR) spectroscopy is a powerful analytical technique utilized for the structural elucidation of molecules by identifying the functional groups present. The method is based on the principle that bonds within a molecule vibrate at specific frequencies. When infrared radiation is passed through a sample, the molecules absorb radiation at frequencies corresponding to their natural vibrational frequencies. An FTIR spectrum is generated by plotting the percentage of transmitted infrared radiation versus the wavenumber of the radiation (in cm⁻¹), providing a unique "molecular fingerprint" of the compound.

For this compound, the FTIR spectrum can be analyzed by considering the characteristic absorption bands associated with its distinct structural components: the aromatic pyridine ring, the saturated cyclohexane ring, and the methyl group substituent. The vibrations can be categorized into two main types: stretching (symmetric and asymmetric) and bending (scissoring, rocking, wagging, and twisting). The analysis of these bands allows for the confirmation of the compound's chemical structure.

Detailed Research Findings

While specific, peer-reviewed FTIR spectral data for this compound is not extensively documented in publicly available literature, the expected absorption frequencies can be accurately predicted based on the analysis of its constituent parts and comparison with structurally similar compounds, such as 5,6,7,8-tetrahydroquinoline and other methylated analogs. The key vibrational modes anticipated in the FTIR spectrum are detailed below.

Aromatic Pyridine Ring Vibrations: The spectrum is expected to show characteristic bands for the heteroaromatic pyridine portion of the molecule.

C-H Stretching: Aromatic C-H stretching vibrations typically appear at wavenumbers above 3000 cm⁻¹. For the pyridine ring in this compound, these bands are expected in the 3000-3100 cm⁻¹ region.

C=C and C=N Stretching: The stretching vibrations of the C=C and C=N bonds within the aromatic ring are expected to produce a series of sharp bands in the 1400-1600 cm⁻¹ region. These absorptions are characteristic of aromatic and heteroaromatic systems.

C-H Bending: Aromatic C-H in-plane and out-of-plane bending vibrations provide further structural information. Out-of-plane bending vibrations are particularly useful for determining the substitution pattern on the ring and are typically observed in the 690-900 cm⁻¹ range.

Saturated Carbocyclic Ring and Methyl Group Vibrations: The tetrahydro- portion of the quinoline (B57606) ring and the methyl group at the 5-position give rise to characteristic aliphatic absorption bands.

C-H Stretching: The saturated CH₂ groups of the cyclohexane ring and the CH₃ of the methyl group will exhibit strong, sharp absorption bands in the 2850-3000 cm⁻¹ region due to symmetric and asymmetric stretching vibrations.

C-H Bending: The bending vibrations (scissoring) for the CH₂ groups are expected to appear around 1450-1470 cm⁻¹. The CH₃ group typically shows a characteristic asymmetric bending vibration around 1450 cm⁻¹ and a symmetric bending ("umbrella" mode) vibration near 1375 cm⁻¹.

C-N Vibrations:

C-N Stretching: The stretching vibrations for the C-N bonds within the molecule, particularly the aliphatic C-N bond, are expected in the fingerprint region, typically between 1000 and 1350 cm⁻¹.

The following table summarizes the predicted characteristic FTIR absorption bands for this compound based on its functional groups.

Interactive Data Table: Predicted FTIR Spectral Data for this compound

| Wavenumber Range (cm⁻¹) | Vibration Type | Functional Group | Intensity |

| 3100-3000 | C-H Stretch | Aromatic (Pyridine) | Medium-Weak |

| 2960-2850 | C-H Stretch | Aliphatic (CH₂, CH₃) | Strong |

| 1600-1400 | C=C and C=N Stretch | Aromatic Ring | Medium |

| 1470-1450 | C-H Bend (Scissoring) | Aliphatic CH₂ | Medium |

| ~1375 | C-H Bend (Symmetric) | Methyl (CH₃) | Medium-Weak |

| 1350-1000 | C-N Stretch | Aliphatic/Aromatic | Medium |

| 900-690 | C-H Bend (Out-of-plane) | Aromatic (Pyridine) | Strong |

Computational and Theoretical Studies of 5 Methyl 5,6,7,8 Tetrahydroquinoline

Density Functional Theory (DFT) Calculations for Structural Optimization and Reactivity Prediction

Density Functional Theory (DFT) stands as a cornerstone of modern computational chemistry, providing a balance between accuracy and computational cost. It is extensively used to predict the electronic structure and properties of molecules like 5-Methyl-5,6,7,8-tetrahydroquinoline. DFT calculations are fundamental in optimizing the molecule's geometry, analyzing its conformational preferences, and predicting its reactivity. In the context of related quinoline (B57606) compounds, DFT has been successfully used to investigate complex processes such as hydrodenitrogenation mechanisms. nih.gov

The non-aromatic, saturated ring of this compound is not planar, allowing it to adopt several different spatial arrangements or conformations. Conformational analysis is the study of these different arrangements and their relative energies. lumenlearning.com For the parent compound, 1,2,3,4-tetrahydroquinoline (B108954), computational studies have identified multiple stable conformers, typically existing as pairs of enantiomers. rsc.org The saturated ring often adopts a half-chair conformation to minimize steric strain.

The introduction of a methyl group at the 5-position introduces an additional layer of complexity. This methyl group can exist in either an axial or equatorial position relative to the plane of the saturated ring. DFT-based energy minimization studies are employed to determine which conformation is more stable. Generally, due to steric hindrance, conformations with bulky substituents in the equatorial position are lower in energy and thus more stable. lumenlearning.com

| Conformer | Methyl Group Position | Predicted Relative Energy (kcal/mol) | Predicted Stability |

|---|---|---|---|

| Conformer A | Equatorial | 0.00 (Reference) | Most Stable |

| Conformer B | Axial | > 1.5 | Less Stable |

Note: The energy values are illustrative, based on the general principles of conformational analysis where equatorial substitution is favored for alkyl groups on a cyclohexane-like ring to minimize 1,3-diaxial interactions. lumenlearning.com

DFT calculations are a powerful tool for predicting spectroscopic data, most notably Nuclear Magnetic Resonance (NMR) chemical shifts. mdpi.com Methods like the Gauge-Independent Atomic Orbital (GIAO) approach are routinely used to calculate the magnetic shielding tensors for each nucleus. liverpool.ac.uk These values are then converted into chemical shifts by referencing them against a standard compound, such as tetramethylsilane (B1202638) (TMS).

Predicting the ¹H and ¹³C NMR spectra for this compound can aid in its structural confirmation. The calculations can distinguish between the chemical shifts of the protons and carbons in the aromatic pyridine (B92270) ring and those in the saturated carbocyclic ring. Furthermore, theoretical predictions can help assign specific signals to the axial and equatorial protons, which can be challenging to resolve experimentally. The accuracy of these predictions is often high, with root-mean-square deviations (RMSD) for proton shifts typically below 0.2 ppm and for carbon shifts between 1 and 3 ppm when using appropriate functionals and basis sets. mdpi.com

| Carbon Atom | Predicted Chemical Shift (ppm) | Notes |

|---|---|---|

| C2 | ~147 | Aromatic, adjacent to Nitrogen |

| C3 | ~122 | Aromatic |

| C4 | ~137 | Aromatic |

| C4a | ~133 | Aromatic, bridgehead |

| C5 | ~35 | Saturated, bearing methyl group |

| C6 | ~28 | Saturated |

| C7 | ~22 | Saturated |

| C8 | ~29 | Saturated |

| C8a | ~157 | Aromatic, bridgehead adjacent to N |

| 5-CH₃ | ~20 | Methyl group |

Note: These are estimated values based on data for analogous structures like 2-methyl-5,6,7,8-tetrahydroquinolin-8-amine (B8756910) and general principles of NMR spectroscopy. nih.govmdpi.com Actual values require specific DFT calculations.

DFT is instrumental in mapping out the potential energy surfaces of chemical reactions. This allows for the elucidation of reaction mechanisms by identifying intermediates, transition states, and calculating the associated activation energies. For the tetrahydroquinoline scaffold, DFT studies have been used to explore reactions like catalytic hydrodenitrogenation, a crucial process in petroleum refining. nih.gov

For this compound, DFT could be used to study its synthesis, such as the final hydrogenation step from a partially saturated precursor, or its subsequent functionalization. For instance, in an electrophilic aromatic substitution on the pyridine ring, DFT could predict the most likely site of reaction (regioselectivity) by calculating the energies of the intermediate sigma complexes. The methyl group at C5, while not directly on the aromatic ring, can exert a subtle electronic and steric influence on the reactivity of the nearby C4 and C4a positions, which can be quantified through transition state analysis.

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Interactions

While DFT provides a static, time-averaged picture, Molecular Dynamics (MD) simulations are used to study the dynamic evolution of a molecular system over time. researcher.life An MD simulation calculates the forces between atoms and uses Newton's laws of motion to model their movements, providing a trajectory that reveals the molecule's flexibility, conformational changes, and interactions with its environment.

For this compound, an MD simulation in a solvent like water or chloroform (B151607) would reveal:

Solvation Structure: How solvent molecules arrange themselves around the solute.

Conformational Dynamics: The rates of interconversion between different conformers, such as the ring-flipping of the saturated portion.

Hydrogen Bonding: The dynamics of hydrogen bond formation and breaking if the molecule is in a protic solvent or interacting with a hydrogen-bonding partner.

MD simulations are particularly valuable in the context of drug design, where they can model the interaction between a ligand like a tetrahydroquinoline derivative and its biological target, providing insights into binding affinity and residence time.

Computational Approaches for Chemical Library Design and Diversity Analysis

The tetrahydroquinoline scaffold is a "privileged" structure in medicinal chemistry, appearing in numerous biologically active compounds. nih.govsemanticscholar.org Computational methods are vital for designing libraries of derivatives based on this scaffold to explore a wide range of biological activities. rsc.org

For this compound, computational library design would involve:

Scaffold Definition: Using the 5-methyl-tetrahydroquinoline core as the central structure.

Virtual Enumeration: Attaching a variety of chemical substituents (R-groups) at different positions (e.g., on the nitrogen or other positions of the rings) in silico.

Property Calculation: Calculating key molecular descriptors for each virtual compound, such as molecular weight, logP (lipophilicity), number of hydrogen bond donors/acceptors, and polar surface area.

Diversity and Chemical Space Analysis: Using algorithms to ensure the designed library covers a broad and diverse range of chemical properties, avoiding redundancy. This helps to maximize the chances of finding a "hit" in a biological screen. Methods like the Bemis-Murcko framework can be used to classify and analyze the structural diversity of the library. molport.com

In-Silico Analysis for Predicted Chemical Properties and Reactivity Profiles

In-silico (computer-based) methods can quickly predict a wide range of physicochemical and electronic properties for a molecule like this compound before it is even synthesized. Public databases like PubChem provide computationally predicted properties for many molecules. uni.lunih.gov These predictions are useful for initial assessment and for guiding experimental work.

Key predicted properties include:

Physicochemical Properties: These govern a molecule's behavior in biological systems (absorption, distribution, metabolism, excretion - ADME).

Electronic Properties: These relate to the molecule's reactivity. The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are particularly important. The HOMO energy relates to the ability to donate electrons (nucleophilicity), while the LUMO energy relates to the ability to accept electrons (electrophilicity). The HOMO-LUMO gap is an indicator of chemical stability.

| Property | Predicted Value | Significance |

|---|---|---|

| Molecular Formula | C₁₀H₁₃N | Basic atomic composition |

| Molecular Weight | 147.22 g/mol | Mass of one mole of the substance |

| XLogP3 | ~2.3 | Prediction of lipophilicity; affects solubility and membrane permeability |

| Hydrogen Bond Donors | 0 | Influences intermolecular interactions |

| Hydrogen Bond Acceptors | 1 (the Nitrogen atom) | Influences intermolecular interactions |

| Polar Surface Area (PSA) | ~12.9 Ų | Relates to membrane permeability |

| HOMO Energy | Calculated via DFT | Indicator of nucleophilicity and ionization potential |

| LUMO Energy | Calculated via DFT | Indicator of electrophilicity and electron affinity |

Note: Values are based on the parent compound 5,6,7,8-tetrahydroquinoline (B84679) and the addition of a methyl group. nih.gov XLogP3 and PSA are common in-silico predictions.

Advanced Applications in Chemical Synthesis and Materials Science

Role as Versatile Building Blocks for Complex Organic Architectures

The tetrahydroquinoline core is a privileged structure in synthetic chemistry, often serving as a foundational element for constructing more complex molecules. researchgate.net Derivatives of this scaffold are used as precursors in the synthesis of fused heterocyclic systems, such as pyrimido[4,5-b]quinolines. scispace.commdpi.comresearchgate.net For instance, 2-Amino-4-phenyl-5,6,7,8-tetrahydroquinoline-3-carbonitrile, synthesized from cyclohexanone, serves as a key intermediate for a variety of fused pyrimidine (B1678525) derivatives. mdpi.comresearchgate.net

While the general tetrahydroquinoline framework is well-established as a versatile building block, specific research detailing the use of 5-Methyl-5,6,7,8-tetrahydroquinoline in the synthesis of complex organic architectures is limited. However, studies on its isomers, such as 2-methyl-5,6,7,8-tetrahydroquinolin-8-amine (B8756910), highlight the role of methyl-substituted tetrahydroquinolines. This isomer has been used to create small libraries of heterocyclic Schiff bases and their reduced amine counterparts for biological evaluation, demonstrating how the methylated core can be systematically modified to develop novel chemotherapeutic agents. nih.gov

Potential as Electron-Donating Dyes in Advanced Materials (e.g., Dye-Sensitized Solar Cells)

The tetrahydroquinoline moiety is known to function as an effective electron-donating group in donor-π-acceptor (D-π-A) organic dyes for dye-sensitized solar cells (DSSCs). diva-portal.orgrsc.org The nitrogen atom within the heterocyclic structure provides the necessary electron-rich character. Research has shown that various tetrahydroquinoline-based dyes, when anchored to a TiO₂ surface, can act as efficient photosensitizers. acs.orgresearchgate.net The performance of these dyes can be tuned by modifying the π-conjugated spacer and the acceptor unit. acs.org For example, a series of eleven novel D-π-A dyes featuring a substituted tetrahydroquinoline donor and a cyanoacrylic acid or cyanovinylphosphonic acid acceptor were synthesized and studied, with one achieving a solar-to-electrical energy conversion efficiency of 4.53%. acs.org

Despite the established use of the general tetrahydroquinoline scaffold in this field, there is no specific literature detailing the synthesis or application of This compound as an electron-donating dye in DSSCs. Theoretical studies have been conducted on various designed tetrahydroquinoline dyes to predict their efficacy, but these have not specifically included the 5-methyl isomer. researchgate.net

Precursors for Advanced Nitrogen-Containing Heterocyclic Polymers

The scientific literature does not currently contain reports on the use of This compound as a monomer or precursor for the synthesis of advanced nitrogen-containing heterocyclic polymers. While the functionalization of the tetrahydroquinoline ring allows for the introduction of polymerizable groups, this potential application has not been explored for this specific isomer.

Utility in Catalyst and Ligand Design, particularly Chiral Systems

The methyl-substituted 5,6,7,8-tetrahydroquinoline (B84679) framework is highly valuable in the design of chiral ligands for asymmetric catalysis. Although no specific applications of the 5-methyl isomer are reported, its isomer, 2-methyl-5,6,7,8-tetrahydroquinolin-8-amine (known as Me-CAMPY), has been successfully employed as a chiral ligand in transition metal complexes. dntb.gov.uamdpi.comnih.gov

These chiral diamine ligands, in coordination with metals like Rhodium (Rh) and Iridium (Ir), form catalysts for asymmetric transfer hydrogenation (ATH) of prochiral imines, which is a key step in synthesizing biologically active alkaloids. mdpi.comnih.govresearchgate.netmdpi.com The synthesis of these ligands typically begins with the dynamic kinetic resolution (DKR) of a racemic precursor like (±)-5,6,7,8-tetrahydroquinolin-8-ol using a lipase (B570770) enzyme. mdpi.comresearchgate.net

The resulting chiral amine can then be incorporated into a metal complex. For example, rhodium complexes bearing the (R)-Me-CAMPY ligand have been evaluated for the ATH of 1-aryl-3,4-dihydroisoquinolines. The steric and electronic properties of the Me-CAMPY ligand influence the reactivity and enantioselectivity of the catalyst. mdpi.comresearchgate.net

Table 1: Application of a 2-Methyl-5,6,7,8-tetrahydroquinoline Derivative in Asymmetric Catalysis Note: The data below pertains to the 2-methyl isomer, not the 5-methyl isomer.

| Catalyst System | Reaction Type | Substrate Class | Achieved Enantioselectivity (ee) | Reference |

|---|---|---|---|---|

| Cp*Rh(III) complex with (R)-Me-CAMPY (L2) ligand | Asymmetric Transfer Hydrogenation (ATH) | 1-Aryl-3,4-dihydroisoquinolines | Up to 69% ee | mdpi.comnih.gov |

This utility underscores the importance of the methylated tetrahydroquinoline scaffold in developing sophisticated catalytic systems for producing enantiomerically pure compounds.

Future Research Directions in 5 Methyl 5,6,7,8 Tetrahydroquinoline Chemistry

Development of Novel and Highly Sustainable Synthetic Methodologies

Future efforts in synthesizing 5-Methyl-5,6,7,8-tetrahydroquinoline and its derivatives will undoubtedly focus on sustainable and efficient methodologies that offer high degrees of control and minimize environmental impact. Traditional methods often rely on the hydrogenation of the corresponding quinoline (B57606), but modern approaches are moving towards more elegant and eco-friendly solutions. wikipedia.org

Promising future strategies include:

Biocatalysis and Chemoenzymatic Cascades: The synergy between chemical and biological catalysis offers a powerful route to chiral tetrahydroquinolines. researchgate.netresearchgate.net Future research could develop specific enzymes, such as engineered amine oxidases or imine reductases, for the asymmetric synthesis or deracemization of this compound. researchgate.netrsc.org One-pot chemoenzymatic processes, combining metal-catalyzed bond formation with enzymatic reduction, could provide direct and highly enantioselective access to this specific target. researchgate.net

Photocatalysis: Visible-light photocatalysis has emerged as a mild and powerful tool for constructing molecular complexity. researchgate.net Applying photocatalytic methods, potentially using green photosensitizers like chlorophyll, to the synthesis of the 5-methyltetrahydroquinoline scaffold could enable novel cyclization strategies under ambient conditions. researchgate.netnih.gov These reactions, which can proceed via radical intermediates, offer alternative pathways to functionalization. chemrxiv.org

Flow Chemistry: Continuous flow chemistry provides enhanced safety, efficiency, and scalability compared to traditional batch processing. fao.orgarxiv.org Future work should aim to translate known batch syntheses of substituted tetrahydroquinolines into continuous flow processes. Telescoping multiple reaction steps, such as imine formation and subsequent cyclization, into a single, uninterrupted flow sequence would represent a significant advance in manufacturing efficiency. chemrxiv.org The combination of flow chemistry with photocatalysis is particularly promising for rapid and controlled synthesis. researchgate.net

Eco-Friendly Catalysis: The exploration of electrochemical methods, which use electricity to drive reactions and can utilize benign solvents like acetonitrile (B52724) as a hydrogen source, presents a green alternative for the hydrogenation step. uconn.edu Furthermore, the use of recyclable, solid catalysts such as K-10 montmorillonite (B579905) clay in aqueous media could pave the way for environmentally benign multicomponent reactions to access highly substituted analogues. researchgate.net

| Methodology | Key Advantages | Potential Application to this compound | References |

|---|---|---|---|

| Biocatalysis | High enantioselectivity, mild reaction conditions, renewable catalysts. | Asymmetric synthesis of (R)- or (S)-5-Methyl-5,6,7,8-tetrahydroquinoline. | researchgate.netresearchgate.netrsc.org |

| Photocatalysis | Uses visible light, mild conditions, novel reactivity. | Access to unique derivatives via radical-mediated cyclizations. | researchgate.netnih.govchemrxiv.org |

| Flow Chemistry | Enhanced safety, scalability, automation, and process control. | Efficient, large-scale production and library synthesis. | fao.orgarxiv.orgchemrxiv.org |

| Electrosynthesis | Avoids chemical oxidants/reductants, high functional group tolerance. | Green hydrogenation of a 5-methylquinoline (B1294701) precursor. | uconn.edu |

Exploration of Undiscovered Reactivity Patterns and Unprecedented Transformations

The true synthetic utility of this compound will be realized through the discovery of novel reactivity patterns. The interplay between the aromatic pyridine (B92270) ring and the substituted saturated ring could lead to unprecedented chemical transformations.

Future research should investigate:

Site-Selective Functionalization: Developing methods for the selective functionalization of the tetrahydroquinoline core is crucial. Recent work has shown that the 4-position can be selectively deprotonated and functionalized. mdpi.com A key research question is how the C5-methyl group influences the regioselectivity of such reactions, potentially enabling functionalization at other positions (e.g., C6 or C8) through steric or electronic control.

Switchable Annulations: The development of catalyst-controlled divergent reactions, such as switchable [4+2] and [3+2] annulations reported for related systems, could be applied to the 5-methyltetrahydroquinoline scaffold. digitellinc.com This would allow for the creation of diverse and complex molecular architectures from a single precursor, depending on the chosen catalytic system.

Substituent-Directed Reactivity: The discovery that the nature of a substituent at the C2-position can switch the outcome of an electrochemical reaction between hydrogenation and hydrocyanomethylation highlights how substituents can dictate reactivity. uconn.edu Investigating whether the C5-methyl group can similarly direct the outcome of various transformations would be a fruitful area of research.

Mechanochemical Activation: The use of mechanochemistry, such as ball milling, can induce reactivity not seen in solution-phase chemistry. Exploring mechanochemical Povarov-type reactions could lead to the solvent-free synthesis of highly functionalized 5-methyltetrahydroquinoline derivatives with unique stereochemical outcomes. nih.gov

Integration of Machine Learning and AI in Synthetic Design and Reaction Prediction

For this compound, future research should focus on:

Retrosynthetic Planning: AI-powered retrosynthesis tools are becoming increasingly capable of handling complex heterocyclic scaffolds. arxiv.org Applying these models, particularly those enhanced with transfer learning for heterocycle-specific reactions, could propose novel and non-intuitive synthetic pathways to this compound and its derivatives. chemrxiv.orgacs.orgnih.gov This can overcome human biases and uncover more efficient routes.

Reaction Outcome and Yield Prediction: ML models can be trained on reaction databases to predict the most likely product of a given set of reactants and reagents, and even estimate the reaction yield. rjptonline.org Such tools could be used to screen potential synthetic strategies for the target compound in silico, prioritizing those with the highest probability of success and reducing the need for extensive experimental optimization. digitellinc.com

Discovery of Novel Reactions: AI can analyze vast datasets of chemical reactions to identify novel patterns and propose entirely new transformations. chemcopilot.com By training models on the known chemistry of quinolines and related heterocycles, it may be possible to predict new reactions or catalysts suitable for the specific synthesis and functionalization of the 5-methyltetrahydroquinoline core.

Advanced Computational Modeling for Deeper Mechanistic Understanding and Rational Design

Computational chemistry, particularly Density Functional Theory (DFT), is an indispensable tool for elucidating reaction mechanisms and rationally designing new chemical processes. mdpi.com

Future computational studies on this compound should include:

Mechanistic Elucidation of Key Reactions: The mechanisms of many important reactions for tetrahydroquinoline synthesis, such as the Povarov reaction, have been studied computationally. rsc.orgfao.org A detailed DFT study on how the C5-methyl group influences the transition states and intermediates of such reactions could explain its effect on reaction rates and stereoselectivity. This understanding is critical for optimizing reaction conditions.

Rational Catalyst Design: Operando NMR studies combined with computational analysis can provide deep insight into catalytic cycles, identifying key intermediates and reaction networks. rsc.org This knowledge can be used to rationally design catalysts specifically tailored for the synthesis of this compound, for instance, by modifying ligands to favor a desired stereochemical outcome.

Prediction of Physicochemical and Electronic Properties: Computational methods can accurately predict properties like frontier molecular orbital energies (HOMO-LUMO), charge distribution, and reactivity indices. nih.govmdpi.com Modeling this compound can help predict its reactivity, stability, and potential for use in various applications, guiding experimental efforts.

| Computational Technique | Research Goal | Expected Insight for this compound | References |

|---|---|---|---|

| Density Functional Theory (DFT) | Reaction Mechanism Analysis | Understanding transition states and stereochemical control in synthesis. | rsc.orgfao.org |

| DFT / NBO Analysis | Electronic Property Prediction | Predicting reactivity, stability, and charge distribution. | mdpi.com |

| Operando Spectroscopy + DFT | Catalyst Optimization | Rational design of catalysts for selective synthesis. | rsc.org |

| Molecular Quantum Similarity | Reactivity Site Discrimination | Identifying the most probable sites for oxidative or other reactions. | nih.gov |

Design and Synthesis of New Functional Materials Incorporating the Tetrahydroquinoline Scaffold

While tetrahydroquinolines are primarily explored for their biological activity, their inherent electronic and structural features make them attractive building blocks for advanced functional materials. nih.govnih.govnih.gov The unique this compound scaffold could be incorporated into novel materials with tailored properties.

Future research directions include:

Organic Electronics: Quinoline derivatives are known to possess p-type semiconductor characteristics and have been investigated for use in Organic Light-Emitting Diodes (OLEDs), often as electron-transporting or emissive materials. uconn.eduresearchgate.netresearchgate.net Future work could involve synthesizing polymers or small molecules containing the this compound unit to explore their electroluminescent properties and potential in new blue-emitting or host materials.

Polymer Chemistry: Quinoline-based polymers have been prepared that can chelate metal ions. google.com This opens the door to creating functional polymers from this compound. Such polymers, when chelated with specific metal ions like rare earths, could exhibit unique fluorescent properties for sensor applications or labeling. google.com Chelation with radioactive metals could also be explored for therapeutic applications. google.com

Catalytic Materials: The tetrahydroquinoline nitrogen can act as a coordination site for metals. It may be possible to develop new catalysts where the this compound scaffold acts as a chiral ligand. Furthermore, quinoline-copper complexes have shown promise in catalyzing oxidation reactions, suggesting that materials based on the target scaffold could have applications in industrial catalysis. mdpi.com

Q & A

Basic Research Questions

Q. What synthetic methodologies are effective for preparing 5-Methyl-5,6,7,8-tetrahydroquinoline derivatives?

- Methodological Answer :

- Oxidation : Use catalytic systems like H₂O₂ or mCPBA with TlOAc/PhI in acetonitrile-water at room temperature to oxidize 5,6,7,8-tetrahydroquinoline to its N-oxide derivative, a key intermediate .

- Lithiation : React 5,6,7,8-tetrahydroquinoline with n-BuLi to generate 8-lithio derivatives, which can be further functionalized (e.g., thiocarboxamide synthesis) .

- Borylation : Employ palladium-catalyzed coupling with pinacol boronate to synthesize boronic ester derivatives for cross-coupling reactions .

Q. How can the crystal structure of this compound derivatives be characterized?

- Methodological Answer :

- Use single-crystal X-ray diffraction (Bruker SMART APEXII CCD) to determine bond lengths, angles, and hydrogen-bonding networks. Refinement with SHELX software and analysis of R-factors (e.g., R = 0.051, wR = 0.205) ensure accuracy .

- Validate hydrogen bonding via IR (O–H stretches at ~3368 cm⁻¹) and ¹H NMR (water protons at δ 2.4 ppm in hemihydrates) .

Q. What spectroscopic techniques are critical for structural elucidation?

- Methodological Answer :

- ¹H/¹³C NMR : Assign aromatic protons (δ 6.0–8.1 ppm) and methyl groups (δ 1.7–2.4 ppm) to confirm substitution patterns .

- IR Spectroscopy : Identify functional groups (e.g., N–O stretches at 1686 cm⁻¹ in N-oxides) .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) be optimized for this compound-based C5a receptor antagonists?

- Methodological Answer :

- Substituent Variation : Modify 2-aryl and 5-amino groups on the tetrahydroquinoline core via scalable synthetic routes to assess binding affinity and pharmacokinetics .

- Enantiomeric Separation : Use chiral resolution (e.g., enzymatic or chromatographic methods) to isolate active enantiomers and evaluate potency .

Q. What strategies improve selectivity in catalytic hydrogenation of quinoline derivatives to this compound?

- Methodological Answer :

- Catalyst Design : Compare Ru single-atom catalysts (SACs) vs. nanoparticles. SACs achieve >99% selectivity for 1,2,3,4-tetrahydroquinoline, minimizing 5,6,7,8-tetrahydroquinoline byproducts .

- Reaction Monitoring : Track intermediates (e.g., 5,6,7,8-tetrahydroquinoline) via time-concentration profiles in batch reactors to optimize conditions .

Q. How do hydrogen-bonding networks influence the stability of this compound N-oxides?

- Methodological Answer :

- Analyze O–H···O interactions in hemihydrates using X-ray data (bond distances: 2.8–3.0 Å). Weak C–H···O interactions further stabilize 3D frameworks .

- Computational modeling (DFT) can predict hydrogen-bond strengths and guide crystallization conditions .

Q. What role do this compound derivatives play in asymmetric catalysis?

- Methodological Answer :

- Ligand Design : Synthesize 8-amino derivatives (e.g., L1-L3) with diphenylphosphinoethyl arms for Ru complexes. Test catalytic activity in ring-opening polymerization (ROP) of ε-caprolactone .

- Stereochemical Control : Use VCD/ECD spectroscopy to confirm chirality in Ir(III) complexes .

Q. How can mechanistic insights into antiulcer thiourea derivatives be derived?

- Methodological Answer :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.